Dehydro Cyclosporin A-D4 is a stable isotope-labeled derivative of Cyclosporin A, a potent immunosuppressant widely used in clinical settings, particularly for organ transplantation and autoimmune diseases. This compound is characterized by the incorporation of deuterium atoms, which enhances its analytical properties and allows for more precise studies in pharmacokinetics and metabolism. The molecular formula for Dehydro Cyclosporin A-D4 is with a molecular weight of 1188.62 g/mol .
Dehydro Cyclosporin A-D4 is derived from natural sources where Cyclosporin A is produced, primarily from the fungus Tolypocladium inflatum. The synthesis of the deuterated form involves specific chemical modifications to the parent compound, allowing researchers to trace its metabolic pathways and interactions within biological systems.
This compound falls under the category of cyclic peptides and is classified as an immunosuppressant. It is specifically utilized in research settings to study drug metabolism and pharmacodynamics due to its isotopic labeling.
The synthesis of Dehydro Cyclosporin A-D4 typically involves chemical modifications of Cyclosporin A. The process can include:
The synthesis may require advanced techniques such as:
Dehydro Cyclosporin A-D4 retains the core cyclic structure characteristic of Cyclosporin A but with specific modifications that include deuterated positions. The presence of deuterium alters certain physical properties without significantly changing biological activity.
Dehydro Cyclosporin A-D4 participates in various chemical reactions typical for cyclic peptides, including:
These reactions are crucial for understanding the metabolic pathways of the compound and can be investigated using in vitro systems such as liver microsomes, which contain drug-metabolizing enzymes .
The mechanism of action for Dehydro Cyclosporin A-D4 mirrors that of its parent compound, Cyclosporin A. It primarily functions by inhibiting calcineurin, a phosphatase that plays a critical role in T-cell activation. This inhibition prevents the transcription of interleukin-2 (IL-2), thereby suppressing immune responses.
The effectiveness of Dehydro Cyclosporin A-D4 in modulating immune responses can be quantitatively assessed through various assays measuring IL-2 production and T-cell proliferation.
Relevant analyses often include spectroscopic methods to determine purity and structural integrity.
Dehydro Cyclosporin A-D4 has significant scientific applications:
Dehydro Cyclosporin A-D4 (C₆₂H₁₀₅D₄N₁₁O₁₁) is a deuterium-labeled analog of cyclosporin featuring a double bond modification ("dehydro") and four deuterium atoms at specific alkyl positions. With a molecular weight of 1188.62 g/mol, it maintains cyclosporin's macrocyclic structure while introducing isotopic distinctions critical for tracing applications. The IUPAC name designates the unsaturated bond position and deuterium substitution sites: (3S,6S,9S,12R,15S,18S,21S,30S,E)-30-ethyl-6,9,18,24-tetraisobutyl-3,21-diisopropyl-1,4,7,10,12,15,19,25,28-nonamethyl-33-((R,E)-2-methylhepta-4,6-dien-1-ylidene)-1,4,7,10,13,16,19,22,25,28,31-undecaazacyclotritriacontan-2,5,8,11,14,17,20,23,26,29,32-undecaone-D4 [1] [6]. The compound meets high purity standards (>95% by HPLC) with deuterium enrichment exceeding 98% atomic D, ensuring minimal isotopic interference in studies [1].
Table 1: Key Identifiers of Dehydro Cyclosporin A-D4
Property | Specification |
---|---|
Molecular Formula | C₆₂H₁₀₅D₄N₁₁O₁₁ |
Molecular Weight | 1188.62 g/mol |
CAS Registry Number | Not assigned |
Deuterium Enrichment | >98% atom D |
Purity (HPLC) | >95% |
Synonyms | Dehydro Cyclosporine A-D4; Dehydro CsA-D4 |
The development of deuterated cyclosporins emerged in the 1980s–1990s alongside advances in stable isotope applications in pharmacology [2]. Researchers sought to overcome limitations of radioactive tracers by incorporating non-radioactive deuterium atoms, enabling safer and more precise metabolic studies. Dehydro Cyclosporin A-D4 evolved from foundational work on cyclosporin A (CsA), whose complex mechanism—involving cyclophilin binding and calcineurin inhibition—was elucidated through isotopic analogs [4]. The "dehydro" modification (introduction of a double bond) aimed to study structure-activity relationships, while deuterium labeling at metabolically stable alkyl positions (e.g., -CD₃ groups) minimized kinetic isotope effects that could perturb biological activity [2] [5]. This strategic design allowed researchers to track the parent molecule without significantly altering its immunosuppressive properties.
Dehydro Cyclosporin A-D4 exemplifies three key applications of stable isotopes in drug research:
Critically, deuterium incorporation in Dehydro Cyclosporin A-D4 avoids significant isotope effects (<5% reaction rate differences) because labeling occurs at non-reactive C-D bonds rather than enzymatically labile positions [2]. This balances tracer detectability (via MS) with biological relevance—a cornerstone of modern isotopic pharmacology.
CAS No.: 355137-87-0
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: 94736-67-1
CAS No.: